molecular formula C8H14O4 B14618502 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- CAS No. 60463-21-0

2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-

Cat. No.: B14618502
CAS No.: 60463-21-0
M. Wt: 174.19 g/mol
InChI Key: HPRNIEWOTKTXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- is an organic compound with the molecular formula C7H12O4. It is a cyclic diacetal derived from formaldehyde and pentaerythritol. This compound is known for its unique spiro structure, which consists of two alicyclic rings connected by a single carbon atom, forming a spiro linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a cyclic diacetal intermediate, which then undergoes further cyclization to form the spiro compound .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with the reaction being carried out in large reactors under controlled temperature and pressure conditions. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- involves its interaction with various molecular targets and pathways. The compound’s spiro structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- is unique due to its specific spiro structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

60463-21-0

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

3-methyl-2,4,8,10-tetraoxaspiro[5.5]undecane

InChI

InChI=1S/C8H14O4/c1-7-11-4-8(5-12-7)2-9-6-10-3-8/h7H,2-6H2,1H3

InChI Key

HPRNIEWOTKTXCI-UHFFFAOYSA-N

Canonical SMILES

CC1OCC2(COCOC2)CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.